molecular formula C18H15NO2S2 B4895447 4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one

4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4895447
M. Wt: 341.5 g/mol
InChI Key: LRUXOUBDRGDOLY-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This molecule belongs to the family of thiazole derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one are still being studied. However, studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments is its potential as an anticancer agent. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on 4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one. One of the directions is to further explore its potential as an anticancer agent and to optimize its use in cancer therapies. Another direction is to study its potential applications in other fields, such as agriculture and material science. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for its use in lab experiments.
In conclusion, 4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one is a synthetic compound that has shown potential applications in various fields of scientific research, particularly in medicinal chemistry. Its mechanism of action is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Future research is needed to optimize its use in lab experiments and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been achieved through different methods. One of the most common methods is the condensation reaction between 2-amino-4-methylthiazole and 4-(benzyloxy)benzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through purification and recrystallization.

Scientific Research Applications

4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has shown promising results as an anticancer agent. Studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

(4Z)-2-methylsulfanyl-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S2/c1-22-18-19-16(17(20)23-18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUXOUBDRGDOLY-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=N/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[4-(benzyloxy)benzylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one

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